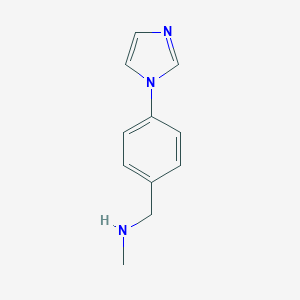

1-(4-(1H-Imidazol-1-yl)phenyl)-N-methylmethanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of imidazole derivatives often involves condensation reactions, utilizing halophenyl compounds as starting materials. A study by Skrzypiec et al. (2012) discussed the crystal structures of imidazole-4-imines, derivatives closely related to our compound of interest, highlighting the role of halophenyl precursors in their synthesis (Skrzypiec et al., 2012).

Molecular Structure Analysis

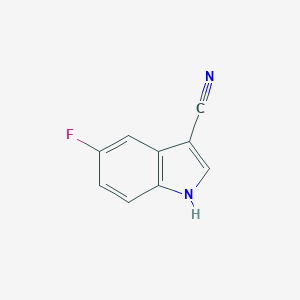

The molecular structure of imidazole derivatives, including 1-(4-(1H-Imidazol-1-yl)phenyl)-N-methylmethanamine, is characterized by the presence of an imidazole ring, which significantly influences the compound's physical and chemical properties. Studies have shown that these structures can form weak specific intermolecular interactions, such as hydrogen bonds and π–π interactions, which play a crucial role in their crystalline packing and stability (Skrzypiec et al., 2012).

Chemical Reactions and Properties

Imidazole derivatives undergo various chemical reactions, including condensation with aldehydes and ammonium chloride, as demonstrated by Visagaperumal et al. (2010), who synthesized various derivatives and evaluated their antimicrobial properties (Visagaperumal et al., 2010). These reactions are crucial for modifying the compound to achieve desired physical and chemical properties.

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are influenced by the molecular structure of imidazole derivatives. The studies by Skrzypiec et al. (2012) and others provide insights into the crystalline structure and intermolecular interactions that define these properties (Skrzypiec et al., 2012).

Chemical Properties Analysis

Chemical properties, including reactivity with various reagents and stability under different conditions, are significant for understanding the compound's behavior in chemical reactions and potential applications. The synthesis and reactions outlined by Visagaperumal et al. (2010) highlight the reactivity of imidazole derivatives towards different substituted aldehydes and their variable antimicrobial activity, demonstrating the compound's chemical versatility (Visagaperumal et al., 2010).

Aplicaciones Científicas De Investigación

Cytochrome P450 Enzyme Inhibition

Imidazole derivatives have been studied for their role as chemical inhibitors of cytochrome P450 (CYP) isoforms in human liver microsomes, which is crucial for understanding drug-drug interactions and the metabolism of various drugs. The specificity of such inhibitors towards different CYP isoforms highlights their potential in predicting drug interactions and aiding in the development of safer pharmacological treatments (Khojasteh et al., 2011).

Heterocyclic Compound Synthesis

Imidazole derivatives serve as valuable building blocks for synthesizing a wide array of heterocyclic compounds, demonstrating their versatility in producing pharmaceuticals, dyes, and materials with novel properties. This chemical reactivity forms the basis for creating compounds with potential applications in medicinal chemistry and materials science (Gomaa & Ali, 2020).

Inhibitors of p38α MAP Kinase

Imidazole scaffolds are critical in the design of selective inhibitors for the p38 mitogen-activated protein (MAP) kinase, which is involved in inflammatory cytokine release. These compounds offer a therapeutic approach for diseases characterized by excessive inflammation, showcasing the medicinal importance of imidazole derivatives (Scior et al., 2011).

Chemical and Biological Properties of Phosphorylated Azoles

The study of 4-phosphorylated derivatives of imidazoles has revealed their significant chemical and biological activities, including their use in developing compounds with insectoacaricidal, anti-blastic, and antihypertensive properties. This research underscores the potential of phosphorylated imidazoles in pharmaceuticals and agrochemicals (Abdurakhmanova et al., 2018).

Immune Response Modifiers

Imidazole analogues like imiquimod exhibit the ability to activate the immune system through localized induction of cytokines, offering novel approaches for treating various skin disorders and cancers. This application demonstrates the therapeutic potential of imidazole derivatives beyond their traditional use in antifungal and antimicrobial therapies (Syed, 2001).

Safety and Hazards

The safety data sheet for a similar compound, Tris[4-(1H-imidazol-1-yl)phenyl]amine, suggests that it should be handled with care to avoid dust formation and inhalation . It is recommended to use personal protective equipment and ensure adequate ventilation . In case of accidental ingestion or contact with skin or eyes, immediate medical attention is advised .

Direcciones Futuras

While the specific future directions for “1-(4-(1H-Imidazol-1-yl)phenyl)-N-methylmethanamine” are not mentioned in the sources, there is a general interest in the development of novel drugs that contain heterocyclic nuclei due to their high chemotherapeutic values . Novel inhibitors that offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions are expected to show satisfactory efficacy and safety profiles .

Propiedades

IUPAC Name |

1-(4-imidazol-1-ylphenyl)-N-methylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-12-8-10-2-4-11(5-3-10)14-7-6-13-9-14/h2-7,9,12H,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZIBQMZVUZDSFA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=C(C=C1)N2C=CN=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20428126 |

Source

|

| Record name | 1-[4-(1H-Imidazol-1-yl)phenyl]-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

179873-45-1 |

Source

|

| Record name | 1-[4-(1H-Imidazol-1-yl)phenyl]-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4R)-2-amino-4-prop-1-en-2-ylcyclopenten-1-yl]ethanone](/img/structure/B69431.png)